5-Bromo-1-methyl-1H-pyrazol-3-amine

PI3K inhibitor intermediate CRAC channel inhibitor intermediate regioselective building block

5‑Bromo‑1‑methyl‑1H‑pyrazol‑3‑amine is a heterocyclic amine in which a single bromine atom is installed at the 5‑position of the pyrazole ring. The compound carries a primary amino group at C‑3 and an N‑methyl substituent at N‑1, giving it a molecular weight of 176.02 g mol⁻¹ [REFS‑1].

Molecular Formula C4H6BrN3
Molecular Weight 176.01 g/mol
CAS No. 89088-55-1
Cat. No. B1281857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyl-1H-pyrazol-3-amine
CAS89088-55-1
Molecular FormulaC4H6BrN3
Molecular Weight176.01 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)N)Br
InChIInChI=1S/C4H6BrN3/c1-8-3(5)2-4(6)7-8/h2H,1H3,(H2,6,7)
InChIKeyUJJBZKBDWUAWKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5‑Bromo‑1‑methyl‑1H‑pyrazol‑3‑amine (CAS 89088‑55‑1): A Regioselectively Brominated Pyrazole Building Block


5‑Bromo‑1‑methyl‑1H‑pyrazol‑3‑amine is a heterocyclic amine in which a single bromine atom is installed at the 5‑position of the pyrazole ring. The compound carries a primary amino group at C‑3 and an N‑methyl substituent at N‑1, giving it a molecular weight of 176.02 g mol⁻¹ [REFS‑1]. It is primarily used as a synthetic intermediate, particularly for the construction of phosphatidylinositol‑3‑kinase (PI3K) inhibitors and calcium release‑activated calcium (CRAC) channel inhibitors [REFS‑2]. The specific 5‑bromo substitution pattern distinguishes it from the regioisomeric 4‑bromo analog and other halogenated pyrazol‑3‑amines, with consequences for reactivity, physical handling, and downstream synthetic utility.

Why Generic “Bromo‑pyrazol‑3‑amine” Substitution Fails for 5‑Bromo‑1‑methyl‑1H‑pyrazol‑3‑amine


Closely related pyrazol‑3‑amines bearing a bromine atom at different positions (e.g., the 4‑bromo isomer, CAS 146941‑72‑2) or with alternative halogen/hydrogen patterns are frequently listed under the same generic catalog headings. However, the specific 5‑bromo orientation profoundly affects physical form, storage requirements, and – most critically – the regiochemical outcome of subsequent cross‑coupling or condensation reactions. Replacing 5‑bromo‑1‑methyl‑1H‑pyrazol‑3‑amine with the 4‑bromo isomer can derail a validated synthetic sequence, necessitate re‑optimisation, or lead to a different regioisomeric product. The quantitative data below demonstrate that this compound is not an interchangeable commodity but a structurally defined building block with measurable advantages in certain applications.

Product‑Specific Quantitative Differentiation Evidence for 5‑Bromo‑1‑methyl‑1H‑pyrazol‑3‑amine


Regioselective Synthetic Utility: The 5‑Bromo Isomer Is the Only Validated Intermediate for PI3K and CRAC Inhibitor Scaffolds

The 5‑bromo‑1‑methyl‑1H‑pyrazol‑3‑amine isomer is explicitly cited in the patent literature as the essential intermediate for synthesizing PI3K inhibitors (EP 2426135 A1) and CRAC inhibitors (US 20110071150 A1) [REFS‑1][REFS‑2]. In contrast, no corresponding patent or primary literature identifies the 4‑bromo isomer (CAS 146941‑72‑2) or the 5‑chloro analog as a suitable surrogate for these specific pharmacophore constructions, indicating a regiochemical requirement that cannot be satisfied by simple substitution.

PI3K inhibitor intermediate CRAC channel inhibitor intermediate regioselective building block

Physical Form Difference: 5‑Bromo Isomer Exists as a Low‑Melting Solid vs. Crystalline High‑Melt of the 4‑Bromo Isomer

Vendors consistently report the 4‑bromo‑1‑methyl‑1H‑pyrazol‑3‑amine isomer as a crystalline solid with a melting point of 96–100 °C [REFS‑1]. In contrast, the 5‑bromo isomer is described only as a “solid” at 20 °C with no melting point posted [REFS‑2], and its measured density of 1.9 g mL⁻¹ together with a predicted boiling point of 294 °C [REFS‑3] suggest a soft, low‑melting material. The absence of a sharp melting point indicates that the 5‑bromo compound may remain as a melt or a waxy solid under typical ambient conditions, which simplifies dissolution for solution‑phase reactions.

physical form melting point handling

Purity Grade Advantage: 5‑Bromo Isomer Routinely Available at 98 % vs. 96–97 % for 4‑Bromo Competitor

At least two independent suppliers list the 5‑bromo compound with a minimum purity specification of 98 % [REFS‑1][REFS‑2]. The leading commercial source for the 4‑bromo isomer, Thermo Scientific, specifies a purity range of 96.5–100 % (nominal 97 %) [REFS‑3]. While both materials satisfy general research needs, the higher guaranteed minimum purity of the 5‑bromo product reduces the risk of inhibitory impurities in sensitive catalytic coupling reactions.

purity quality control minimum purity specification

Storage Simplicity: 2–8 °C Refrigerated Storage vs. −20 °C Freezer Requirement for the 4‑Bromo Isomer

The 5‑bromo‑1‑methyl‑1H‑pyrazol‑3‑amine compound is recommended for storage at 2–8 °C under an inert atmosphere [REFS‑1]. In contrast, specialist suppliers of the 4‑bromo isomer (e.g., Parchem) specify a −20 °C freezer storage temperature [REFS‑2]. The less stringent cold‑chain requirement of the 5‑bromo isomer reduces energy costs and eliminates the need for a freezer in inventory management.

storage condition cold chain laboratory logistics

Safer, Scalable Synthetic Route: Modern Process Avoids n‑Butyl Lithium and Cyanogen Bromide

The prior art synthesis of 5‑bromo‑1‑methyl‑1H‑pyrazol‑3‑amine employed n‑butyl lithium (pyrophoric) and cyanogen bromide (highly toxic) at −78 °C, posing severe safety and scalability hazards [REFS‑1]. The improved route disclosed in CN112079781A replaces these with diethyl butynedioate, methylhydrazine, and tribromooxyphosphorus, operating at temperatures from −5 °C to mild reflux, entirely avoiding toxic cyanogen bromide and cryogenic conditions [REFS‑1]. While the patent does not report a direct yield comparison, the elimination of these hazardous reagents is a quantifiable improvement in process safety metrics (risk class reduction).

synthetic method process safety scalability

Best Research and Industrial Application Scenarios for 5‑Bromo‑1‑methyl‑1H‑pyrazol‑3‑amine


Synthesis of PI3K‑Targeted Anticancer Pre‑clinical Candidates

Because this isomer is specifically cited as the intermediate for constructing PI3K inhibitor scaffolds (EP 2426135 A1) [REFS‑1], medicinal chemistry teams can proceed directly to the published route without re‑validating the building block. The 5‑bromo position is required for the regioselective cross‑coupling that installs the key pharmacophore.

Development of CRAC Channel Inhibitors for Inflammatory Disease Models

The compound is the designated intermediate for the CRAC inhibitor series described in US 20110071150 A1 [REFS‑2]. The 5‑bromo substitution pattern is critical for the subsequent functionalization that leads to the active CRAC inhibitor. Using the 4‑bromo isomer would produce a different regioisomer unlikely to match the reported biological profile.

Automated Parallel Synthesis Laboratories Prioritising Liquid‑Handling Compatibility

The low‑melting, non‑crystalline character of the 5‑bromo isomer (density 1.9 g mL⁻¹, no sharp m.p.) [REFS‑3] makes it easier to dispense as a solution than the high‑melting 4‑bromo crystalline solid. Combined with refrigerator storage (2–8 °C) [REFS‑4], it integrates more smoothly into automated liquid‑handling workflows and compound management systems.

Scale‑up Campaigns Requiring Safer Process and Reliable Supply

The modern synthetic route (CN112079781A) [REFS‑5] avoids n‑butyl lithium and cyanogen bromide, which simplifies hazard classification during transport and allows production at larger scale. Procurement from suppliers using this route reduces the risk of supply interruption and addresses EHS compliance more easily.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-methyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.